molecular formula C19H20ClN3O2S2 B2673847 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1326859-59-9

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2673847
CAS No.: 1326859-59-9
M. Wt: 421.96
InChI Key: ZDUISYDXDGMPAP-UHFFFAOYSA-N
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Description

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a sec-butyl group, and a chlorobenzyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the sec-Butyl Group: The sec-butyl group is introduced via alkylation reactions using sec-butyl halides in the presence of a strong base.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[3,2-d]pyrimidine derivative with a thiol compound under suitable conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-chlorobenzylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Acetamide Derivatives: Compounds with variations in the benzyl or acetamide moieties.

Uniqueness

2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a thienopyrimidine derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a sec-butyl group and a thioether linkage to an acetamide moiety. The molecular formula is C20H23ClN2O2SC_{20}H_{23}ClN_{2}O_{2}S with a molecular weight of approximately 401.54 g/mol. Its unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC20H23ClN2O2SC_{20}H_{23}ClN_{2}O_{2}S
Molecular Weight401.54 g/mol
Structural FeaturesThieno[3,2-d]pyrimidine core, sec-butyl group, chlorobenzyl acetamide

Biological Activities

Preliminary studies have shown that compounds similar to This compound exhibit various biological activities:

  • Antimicrobial Activity : Research indicates that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit antibacterial and antifungal activities against various pathogens .
  • Antitumor Activity : Some studies suggest that thienopyrimidine derivatives may inhibit tumor cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways .

The biological activity of This compound likely involves its interaction with various molecular targets:

  • Enzyme Inhibition : The thienopyrimidine core may inhibit specific enzymes by binding to their active sites.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antibacterial and Antifungal Studies : A study on related thienopyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .
  • Antitumor Efficacy : Research highlighted that certain thienopyrimidine compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Inflammation Models : In vivo studies indicated that thienopyrimidine derivatives could reduce inflammation in animal models, supporting their potential therapeutic use in inflammatory diseases .

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c1-3-12(2)23-18(25)17-15(8-9-26-17)22-19(23)27-11-16(24)21-10-13-6-4-5-7-14(13)20/h4-9,12H,3,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUISYDXDGMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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